1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

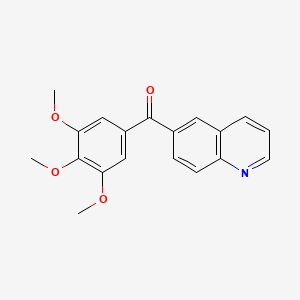

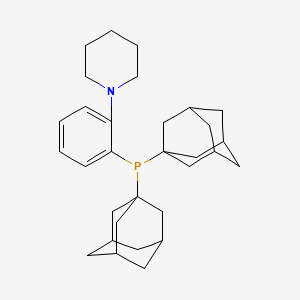

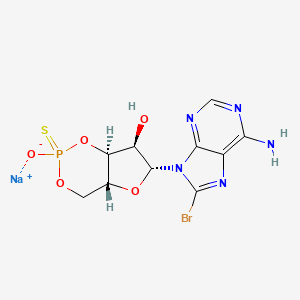

“1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine” is a chemical compound with the CAS Number: 1237588-13-4. It has a molecular weight of 461.67 and its IUPAC name is 1-(2-(di((1s,3S)-adamantan-1-yl)phosphaneyl)phenyl)piperidine .

Molecular Structure Analysis

The linear formula of this compound is C31H44NP . For a more detailed molecular structure, you may refer to the resources provided by chemical suppliers or databases.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Pharmacological Potential in Neurodegenerative Diseases

Adamantane-based compounds, including those structurally related to 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine, have shown significant promise in the treatment of neurodegenerative diseases. These compounds, owing to their rigid scaffolds, have been evaluated for their therapeutic potential against conditions such as dementia, Alzheimer's, and Parkinson's diseases. The pharmacological profile of adamantane derivatives surpasses that of well-known drugs like amantadine and memantine, highlighting a promising direction for future research in biochemistry, pharmacology, and neuroscience (Dembitsky, Gloriozova, & Poroikov, 2020).

Chemical Synthesis and Properties

Phosphonic acid derivatives, akin to the phosphino group in this compound, have a wide range of applications due to their structural analogy to phosphate moieties. These applications span from drug and pro-drug development, bone targeting, to the design of supramolecular materials. The review by Sevrain et al. covers the synthesis and varied applications of phosphonic acids, providing a comprehensive overview of methodologies for synthesizing these compounds, including those similar to the phosphino groups found in adamantane derivatives (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Ligand Development for Receptors

Arylcycloalkylamines, including phenylpiperidines, feature prominently in the development of ligands for D2-like receptors, which are critical in the pharmacology of antipsychotic agents. Studies have indicated that the arylalkyl substituents can significantly enhance the binding affinity and selectivity of these compounds for D2-like receptors, suggesting that derivatives of this compound could play a role in the development of new antipsychotic medications (Sikazwe et al., 2009).

Safety and Hazards

作用機序

Target of Action

Similar compounds with adamantane and piperidine structures have been known to interact with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders .

Mode of Action

It can be inferred from the synthesis process that the compound might interact with its targets through the adamantyl and phenylpiperidine moieties . The presence of a bulky cage-like adamantane structure may modify the reactivity of the compound .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, particularly those involved in neurological functions .

Pharmacokinetics

The compound’s bioavailability could be influenced by its physicochemical properties, such as its molecular weight and solubility .

Result of Action

Based on the structural similarity to other biologically active compounds, it can be hypothesized that this compound may have potential therapeutic effects in neurological and psychiatric disorders .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature and pH. The compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .

特性

IUPAC Name |

bis(1-adamantyl)-(2-piperidin-1-ylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44NP/c1-4-8-32(9-5-1)28-6-2-3-7-29(28)33(30-16-22-10-23(17-30)12-24(11-22)18-30)31-19-25-13-26(20-31)15-27(14-25)21-31/h2-3,6-7,22-27H,1,4-5,8-21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQYIRBFZLNVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44NP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166673 |

Source

|

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1237588-13-4 |

Source

|

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237588-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B593791.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)